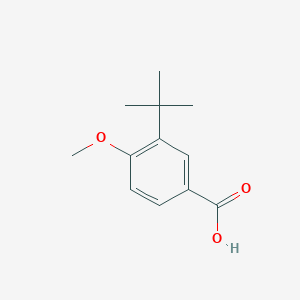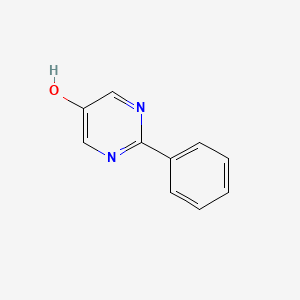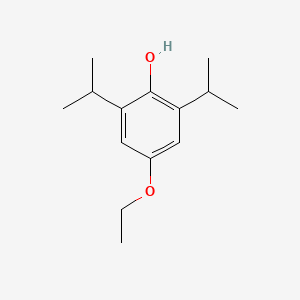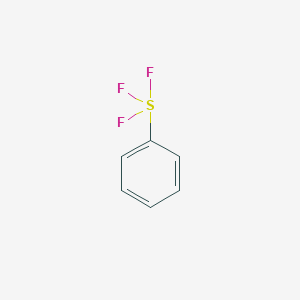
Phenylsulfur trifluoride
Übersicht
Beschreibung
Phenylsulfur trifluoride, also known as Pentafluorosulfanylbenzene or Phenylsulfur pentafluoride, is an organosulfur compound with the formula C6H5SF5 . It is a colorless liquid with high chemical stability .
Synthesis Analysis
Phenylsulfur trifluoride was originally synthesized by fluorination of diphenyl disulfide by AgF2, a method that suffers from low yield . The best known method of synthesis is the fluorination of diphenyl disulfide with xenon difluoride, but it still only has a 25% yield .Chemical Reactions Analysis
Phenylsulfur trifluoride possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic and strongly basic environments . For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, but it can react with concentrated sulfuric acid at elevated temperatures .Physical And Chemical Properties Analysis
Phenylsulfur trifluoride is a colorless liquid with high chemical stability . It has a molar mass of 204.16 g·mol−1, a density of 1.49 g/mL, and a boiling point of 149 °C .Wissenschaftliche Forschungsanwendungen
Fluorinating Agent in Organic Synthesis
Phenylsulfur trifluoride has been recognized as a valuable fluorinating agent in organic chemistry. Umemoto and Singh (2012) described its use in the in situ preparation of reactive arylsulfur trifluorides, which effectively fluorinate various substrates such as alcohols, aldehydes, ketones, and carboxylic acids to produce organofluoro compounds. This application is significant for synthesizing CF, CF2, CF2CF2, and CF3 compounds with high yields, highlighting its versatility in organic synthesis (Umemoto & Singh, 2012).
Role in Pesticide Development
Crowley et al. (2004) researched the use of phenylsulfur trifluoride in the development of pesticides. They synthesized arylsulfur pentafluoride pesticides and compared their activities with trifluoromethyl analogues. A phenylsulfur pentafluoride analogue of fipronil showed higher activity against a resistant strain of Musca domestica than the trifluoromethyl analogue (Crowley et al., 2004).
Catalyst in Polymer Synthesis
Gao et al. (2017) highlighted the role of phenylsulfur trifluoride derivatives in polymer chemistry. They used bifluoride salts as catalysts for the sulfur(VI) fluoride exchange reaction, which is crucial for synthesizing high molecular weight polysulfates and polysulfonates. These polymers have exceptional mechanical properties, making them valuable for engineering applications (Gao et al., 2017).
Advancements in Natural Product Synthesis
Ritter (1993) discussed the increasing use of aryl trifluoromethanesulfonates, a class of compounds related to phenylsulfur trifluoride, in natural product synthesis. They are used for cross-coupling reactions and deoxygenation procedures due to their ease of preparation and removal, which is significant in synthesizing various natural products (Ritter, 1993).
Enhanced Thermal Stability in Deoxofluorination
Lal et al. (1999) studied derivatives of phenylsulfur trifluoride, such as Bis(2-methoxyethyl)aminosulfur Trifluoride, for their role in the conversion of alcohols, aldehydes, ketones, and carboxylic acids. They noted its enhanced thermal stability and broader spectrum compared to traditional reagents, which is significant in various organic transformations (Lal et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Phenylsulfur trifluoride is being used in the development of new fluorinating reagents. For example, Fluolead, a new deoxofluorination reagent, is a phenylsulfur trifluoride compound that strips oxygen from carbonyl compounds to make fluoroalkyl derivatives . This development is revolutionizing fluorine chemistry, especially in the preparation of pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
trifluoro(phenyl)-λ4-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHPKVYOLOZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563101 | |
| Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsulfur trifluoride | |
CAS RN |
672-36-6 | |
| Record name | (T-4)-Trifluorophenylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



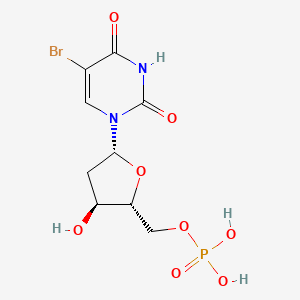
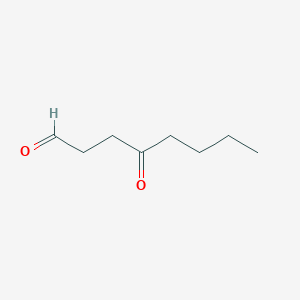
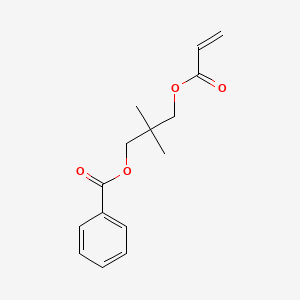
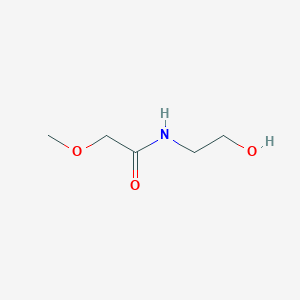
![4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B3055749.png)
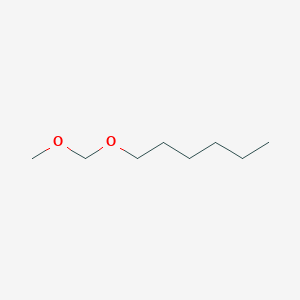
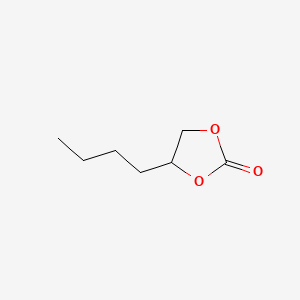
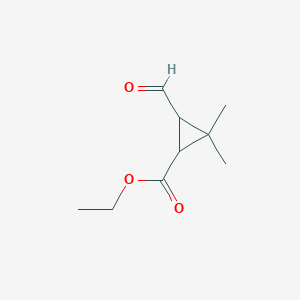
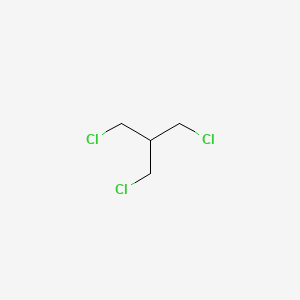
![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)
